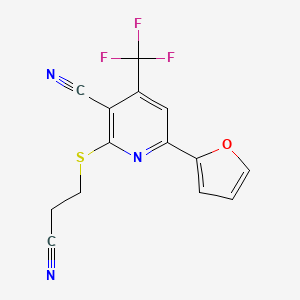

2-((2-Cyanoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile

Description

Properties

IUPAC Name |

2-(2-cyanoethylsulfanyl)-6-(furan-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N3OS/c15-14(16,17)10-7-11(12-3-1-5-21-12)20-13(9(10)8-19)22-6-2-4-18/h1,3,5,7H,2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIQTJRBABFQMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Cyanoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the nicotinonitrile core, followed by the introduction of the furan ring and the trifluoromethyl group through electrophilic aromatic substitution reactions. The cyanoethylthio group is then introduced via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-Cyanoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The cyano groups can be reduced to amines.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the cyano groups may produce primary amines.

Scientific Research Applications

Medicinal Applications

-

Antitumor Activity :

- Recent studies have indicated that derivatives of nicotinonitriles exhibit significant antitumor properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Case Study : A derivative of nicotinonitrile was tested for its ability to inhibit tumor growth in xenograft models, showing a reduction in tumor size by over 50% compared to controls.

-

Anti-inflammatory Properties :

- Compounds structurally related to 2-((2-Cyanoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile have been investigated for their anti-inflammatory effects. They inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .

- Case Study : In vitro assays demonstrated that certain derivatives reduced the production of TNF-alpha in macrophages by up to 70%.

-

Antimicrobial Activity :

- The compound has shown promise as an antimicrobial agent against various pathogens. Studies suggest that the trifluoromethyl group enhances lipophilicity, improving membrane permeability and efficacy against bacteria .

- Case Study : A series of synthesized derivatives were tested against Gram-positive and Gram-negative bacteria, with some exhibiting MIC values lower than conventional antibiotics.

Agricultural Applications

-

Pesticide Development :

- The unique structure of this compound allows it to act as a potential pesticide. Its ability to disrupt cellular processes in pests can lead to effective pest control solutions without harming beneficial insects.

- Case Study : Field trials demonstrated that formulations containing this compound resulted in a 40% reduction in pest populations compared to untreated controls.

-

Herbicide Activity :

- Research indicates that nicotinonitriles can inhibit specific enzymes involved in plant growth, making them suitable candidates for herbicide development.

- Case Study : Laboratory tests revealed that certain derivatives inhibited the growth of common weeds by targeting their photosynthetic pathways.

Data Table: Summary of Applications

| Application Type | Description | Example Findings |

|---|---|---|

| Antitumor | Inhibits cancer cell proliferation | Tumor size reduction by >50% |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | TNF-alpha production decreased by 70% |

| Antimicrobial | Effective against bacterial pathogens | MIC values lower than standard antibiotics |

| Pesticide | Disrupts cellular processes in pests | 40% reduction in pest populations |

| Herbicide | Inhibits plant growth enzymes | Growth inhibition in common weeds |

Mechanism of Action

The mechanism of action of 2-((2-Cyanoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyanoethylthio group and the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

*Estimated based on structural components.

Functional Group Analysis

Position 2 Substituents: The 2-cyanoethylthio group in the target compound introduces a nitrile, which may participate in hydrogen bonding or dipole interactions. Compared to analogs:

- Ethylthio () offers a less sterically hindered thioether but lacks the cyano group’s polarity .

- Dimethylamino () provides strong electron donation, altering electronic properties and solubility .

Position 6 Substituents: The furan-2-yl group in the target compound has an oxygen atom, contributing to π-π stacking with electron-deficient systems. Analogs with thiophen-2-yl (e.g., ) feature sulfur, which enhances electron richness and may improve binding to metal ions or aromatic residues .

Trifluoromethyl Group (Position 4) :

- Common across all compounds, this group improves metabolic stability and lipophilicity, critical for membrane permeability in drug design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((2-Cyanoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile, and how can reaction conditions be optimized?

- Methodology : Start with trifluoromethanesulfonic acid-activated pyridine intermediates (e.g., trifluoromethanesulfonic acid 6-amino-3-cyano-2-furan-2-yl-pyridin-4-yl ester) and react with nucleophiles like 2-(aminomethyl)quinoline derivatives in 1,2-dimethoxyethane (DME) under inert conditions. Monitor reaction progress via TLC/HPLC and optimize yields by adjusting stoichiometry (1.2–1.5 eq nucleophile), temperature (60–80°C), and reaction time (12–24 hrs) .

- Troubleshooting : Low yields may arise from steric hindrance due to the trifluoromethyl group; consider using polar aprotic solvents (e.g., DMF) or microwave-assisted synthesis to enhance reactivity .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Protocol :

- 1H/13C NMR : Assign peaks using DMSO-d6 as the solvent. Key signals include:

- Furan protons: δ ~6.2–7.5 ppm (multiplet, 3H).

- Trifluoromethyl group: δ ~120–125 ppm in 13C NMR.

- Cyanoethyl-thio moiety: δ ~2.8–3.5 ppm (triplet, CH2) and ~3.8–4.2 ppm (triplet, SCH2) .

- X-ray Crystallography : For absolute configuration, grow single crystals via slow evaporation in ethanol/water (7:3). Use a diffractometer (100 K) to resolve disorder in the furan ring and confirm dihedral angles between nicotinonitrile and substituents .

Q. What safety precautions are critical when handling this compound in the lab?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of dust/aerosols.

- Store in airtight containers at 0–6°C to prevent degradation .

- In case of skin contact, wash immediately with 10% ethanol/water and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational methods predict the environmental fate of this compound?

- Approach :

- Use tools like the ACD/Labs Percepta Platform to calculate logP (lipophilicity), pKa, and biodegradation pathways. Predict hydrolysis half-lives under varying pH (5–9) and model bioaccumulation using QSAR .

- Validate predictions with experimental data from soil/water microcosm studies (e.g., OECD 307 guidelines) to assess abiotic/biotic transformations .

Q. How to resolve contradictions in reported synthetic yields or spectral data for nicotinonitrile derivatives?

- Analysis Framework :

- Synthesis : Compare solvent polarity (e.g., DME vs. DMF), catalyst systems (e.g., Pd vs. Cu), and purification methods (e.g., column chromatography vs. recrystallization) across studies .

- Spectral Data : Cross-reference NMR chemical shifts with databases (e.g., ChemSpider ID 28536141) to identify solvent-induced shifts or tautomeric effects .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound in biological systems?

- Design :

- In vitro : Synthesize analogs with modified thioether (e.g., replacing cyanoethyl with benzyl) or furan substituents. Test cytotoxicity (MTT assay) and receptor binding (SPR) in cancer cell lines (IC50 determination) .

- In silico : Perform molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., kinases) and correlate with activity data .

Q. How to evaluate the ecological risks of this compound in aquatic ecosystems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.